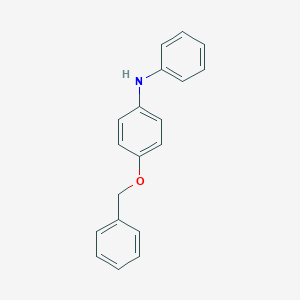

4-(benzyloxy)-N-phenylaniline

概要

説明

4-(Benzyloxy)-N-phenylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group attached to the para position of the aniline ring and a phenyl group attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-phenylaniline can be achieved through several methods. One common approach involves the reaction of 4-benzyloxyaniline with phenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.

Another method involves the reduction of 4-(benzyloxy)nitrobenzene to 4-(benzyloxy)aniline, followed by N-phenylation using phenyl iodide and a suitable base . This method also requires a palladium catalyst and is carried out under similar conditions as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反応の分析

Types of Reactions

4-(Benzyloxy)-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, zinc or tin in dilute mineral acid.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Aniline derivatives.

Substitution: Nitro or halogenated derivatives.

科学的研究の応用

Medicinal Chemistry

Cancer Research

4-(Benzyloxy)-N-phenylaniline has shown promise in cancer therapeutics by targeting the Epidermal Growth Factor Receptor (EGFR), which is crucial for cell proliferation and survival. Studies indicate that this compound can modulate EGFR signaling pathways, making it a candidate for further investigation in cancer treatment.

Neuroprotection

Recent research has highlighted the potential of derivatives of this compound in treating neurodegenerative diseases such as Parkinson's disease. For instance, a series of derivatives based on this compound exhibited significant MAO-B inhibitory activity, which is essential for managing Parkinson's disease symptoms . The lead compound showed an IC50 value of 0.062 µM, indicating potent inhibition compared to established drugs like rasagiline .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a charge transport material has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzyloxy group enhances its solubility and film-forming ability, which are critical for device fabrication.

Synthesis and Industrial Applications

Synthesis Techniques

The synthesis of this compound typically involves methods such as the Suzuki-Miyaura coupling reaction. This method allows for high yields and purity, which are crucial for industrial applications. Continuous flow reactors have been utilized to enhance the efficiency of this synthesis process while minimizing human error.

Industrial Applications

In addition to its use in pharmaceuticals and electronics, this compound is being investigated for potential applications in materials science due to its structural properties. Its derivatives have shown promising results in anti-tubercular activity against Mycobacterium tuberculosis, demonstrating the compound's versatility beyond traditional medicinal uses .

-

EGFR Targeting in Cancer Cells

- A study demonstrated that this compound effectively inhibited the proliferation of cancer cells by modulating EGFR signaling pathways. This suggests its potential as a therapeutic agent in oncology.

- MAO-B Inhibition for Parkinson's Disease

- Anti-Tubercular Activity

作用機序

The mechanism of action of 4-(benzyloxy)-N-phenylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The benzyloxy and phenyl groups can enhance its binding affinity and specificity towards these targets.

類似化合物との比較

Similar Compounds

4-(Benzyloxy)benzyl chloride: Similar structure but with a chloride group instead of an aniline group.

4-(Benzyloxy)benzaldehyde: Contains an aldehyde group instead of an aniline group.

4-(Benzyloxy)-N-methylaniline: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

4-(Benzyloxy)-N-phenylaniline is unique due to the presence of both benzyloxy and phenyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

生物活性

4-(Benzyloxy)-N-phenylaniline, an organic compound classified as an aniline derivative, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a benzyloxy group attached to the para position of the aniline ring and a phenyl group linked to the nitrogen atom. Its molecular formula is with a molecular weight of 275.3 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N |

| Molecular Weight | 275.3 g/mol |

| CAS Number | 60709-95-7 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls and inhibit protein synthesis contributes to its antimicrobial effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis, with significant activation of caspase-3 and caspase-9 pathways, suggesting that the compound triggers intrinsic apoptotic mechanisms .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can act on cellular receptors, influencing signal transduction pathways critical for cell growth and survival.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 4-(Benzyloxy)benzyl chloride | Chloride group instead of aniline | Moderate antimicrobial |

| 4-(Benzyloxy)benzaldehyde | Aldehyde group | Weak anticancer activity |

| 4-(Benzyloxy)-N-methylaniline | Methyl group instead of phenyl | Reduced potency |

This compound stands out due to its dual functional groups (benzyloxy and phenyl), which enhance its reactivity and biological interactions.

Research Applications

The compound has potential applications in several fields:

- Pharmaceutical Development: Its structural similarity to known drugs makes it a candidate for further drug development.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

特性

IUPAC Name |

N-phenyl-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-3-7-16(8-4-1)15-21-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1-14,20H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNPCSKARBTURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304473 | |

| Record name | 4-(benzyloxy)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60709-95-7 | |

| Record name | NSC165865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzyloxy)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。